molecular formula C10H12ClNO2S B1590016 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide CAS No. 82222-74-0

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

Cat. No. B1590016
CAS RN: 82222-74-0
M. Wt: 245.73 g/mol
InChI Key: IQIXFXLKPNFQGQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C10H12ClNO2S and a molecular weight of 245.72 . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide derivatives have been synthesized for various applications, notably for their antimicrobial properties. For example, the synthesis of thiomorpholine derivatives through nucleophilic substitution reactions has shown potential in developing bioactive molecules with antimicrobial activity. The preparation process involves several steps, starting from thiomorpholine and leading to compounds with increased microbial intracellular concentration to decrease microbial resistance, highlighting its significance in therapeutic applications (D. Kardile & N. Kalyane, 2010).

Medicinal Chemistry Building Blocks

The compound and its analogs are recognized as valuable building blocks in medicinal chemistry. Research indicates that thiomorpholine and its 1,1-dioxide version are critical in developing analogues with clinical trial potentials. Bridged bicyclic thiomorpholines, prepared from cost-effective materials through straightforward chemistry, have shown interesting biological profiles, underscoring their utility in drug discovery and development processes (Daniel P. Walker & D. J. Rogier, 2013).

Green Chemistry Applications

The synthesis of thiomorpholine 1,1-dioxides via environmentally friendly processes demonstrates the compound's role in green chemistry. For instance, double Michael addition reactions catalyzed by boric acid and glycerol in water have been used to prepare thiomorpholine 1,1-dioxides, offering a simple, green, and efficient synthesis method. This approach aligns with the principles of green chemistry by minimizing hazardous substance use and enhancing yield through eco-friendly catalysts (Azim Ziyaei Halimehjnai et al., 2013).

Advanced Material Science

In the realm of material science, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide derivatives have found applications in synthesizing compounds with advanced properties, such as optically active, regioregular polythiophene bearing chiral oxazoline residues. These compounds exhibit solvent-induced chiroptical changes, highlighting their potential in creating materials with novel optical properties for technological applications (H. Goto, Y. Okamoto, & E. Yashima, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

4-(4-chlorophenyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIXFXLKPNFQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513296
Record name 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

CAS RN

82222-74-0
Record name 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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